molecular formula C8H7N3O B1269541 1H-Benzo[d]imidazole-2-carboxamide CAS No. 5805-52-7

1H-Benzo[d]imidazole-2-carboxamide

Cat. No.: B1269541
CAS No.: 5805-52-7
M. Wt: 161.16 g/mol
InChI Key: XIZCDQOKKYYCRH-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazole-2-carboxamide is a heterocyclic compound that features a benzimidazole core structure with a carboxamide group at the second position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Biochemical Analysis

Biochemical Properties

1H-Benzo[d]imidazole-2-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Mycobacterium tuberculosis, where derivatives of this compound have shown significant anti-tubercular activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, it has been observed to induce cell cycle arrest and apoptosis, particularly in HepG2 liver cancer cells . This is achieved through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, this compound influences cell signaling pathways, including the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . These effects on cell signaling and gene expression underscore the compound’s potential in cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to form hydrogen bonds with the active sites of enzymes leads to their inhibition, which is a key aspect of its antimicrobial and anticancer activities . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression . These molecular interactions provide a comprehensive understanding of how this compound exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to degradation, which may affect its efficacy and safety in long-term applications . These temporal effects are important considerations for the development of this compound as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant therapeutic effects without causing adverse reactions . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity. Studies in animal models provide valuable insights into the safe and effective use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of this compound from the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, which is facilitated by its interaction with specific transport proteins . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . These transport and distribution characteristics are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the nucleus, this compound can bind to DNA and transcription factors, modulating gene expression and cellular processes . Additionally, post-translational modifications, such as phosphorylation, can affect the subcellular localization and activity of this compound . These localization patterns provide insights into the compound’s mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzo[d]imidazole-2-carboxamide can be synthesized through various methodsAnother method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[d]imidazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Benzo[d]imidazole-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Benzo[d]imidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1H-benzimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZCDQOKKYYCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332196
Record name 1H-Benzimidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-52-7
Record name 1H-Benzimidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carboxamide. A mixture of 6-(2-(4-(trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-c]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile (300 mg, 0.5 mmol), hydrogen peroxide (30%, 1.0 mL) and sodium hydroxide (40 mg, 1.0 mmol) in dimethylsulfoxide (5 mL) was stirred at room temperature for 3 h. The reaction mixture was poured into water (15 mL), and the mixture was extracted with ethyl acetate (15 mL×3). The combined organic layer was dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The residue was purified by reverse-phase preparatory HPLC (35-65% acetonitrile+0.1% trifluoroacetic acid in water+0.1% trifluoroacetic acid, over 15 min.) to give 64244-(trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-c]pyridin-5-yl)-1H-benzo[d]imidazole-2-carboxamide (65 mg, 29.7% yield) as a trifluoroacetic acid salt, which was converted to the hydrochloride salt with methanolic hydrochloride solution. 1H NMR (400 MHz, DMSO-d6) δ (ppm) 10.19 (s, 1H), 8.37 (s, 1H), 7.95 (m, 5H), 7.73 (m, 4H), 7.29 (d, J=7.2 Hz, 1H); MS (ESI): m/z 438.1 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6-(2-(4-(trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-c]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 1H-benzo[d]imidazole-2-carboxamide included in this study on transport selectivity?

A1: The research aimed to develop a highly selective membrane for tribenuron-methyl, a herbicide. this compound, structurally similar to tribenuron-methyl, served as a negative control in permeation experiments []. By comparing how effectively the membrane transported tribenuron-methyl versus this compound and other analogs, researchers could evaluate the membrane's selectivity.

Q2: What did the results reveal about the transport of this compound through the membrane compared to tribenuron-methyl?

A2: The molecularly imprinted nanowire membrane demonstrated significantly higher transport selectivity for tribenuron-methyl compared to this compound []. This result highlighted the membrane's ability to discriminate between molecules with subtle structural differences, indicating its potential for applications requiring precise molecular separation, such as drug delivery or environmental remediation.

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